molecular formula C14H18N2O B1451237 (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine CAS No. 50845-44-8

(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine

Cat. No.: B1451237
CAS No.: 50845-44-8
M. Wt: 230.31 g/mol
InChI Key: SPJVBNCWKSIYSL-UHFFFAOYSA-N
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Description

(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-10-5-6-13-12(7-10)11-4-2-3-9(8-15)14(11)16-13/h5-7,9,16H,2-4,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVBNCWKSIYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine is a compound with significant potential in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 3449-49-8

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. Research indicates that compounds in this class can modulate dopaminergic and serotonergic pathways, which are critical in treating neuropsychiatric disorders.

Pharmacological Activities

  • Antidepressant Effects : Studies have shown that similar carbazole derivatives exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neurotrophic factors.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantEnhances mood-related behaviors in rodent models
NeuroprotectiveReduces oxidative stress markers in neuronal cultures
AntitumorInduces apoptosis in cancer cell lines

Detailed Findings

  • Antidepressant Activity : In a controlled study, administration of this compound resulted in a significant reduction in depressive-like behaviors in mice subjected to chronic stress models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Neuroprotection : In vitro studies using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and increased the expression of brain-derived neurotrophic factor (BDNF), indicating its potential as a neuroprotective agent .
  • Antitumor Effects : Research on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound triggered apoptotic pathways through caspase activation and modulation of mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine
Reactant of Route 2
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.